molecular formula C10H20N2O2 B13627742 2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid

2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid

Cat. No.: B13627742
M. Wt: 200.28 g/mol
InChI Key: AMTIHCGBZSVRAT-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid is a compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid typically involves the reaction of 2-methylpiperidine with a suitable precursor, such as 4-chlorobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1-piperidinyl)butanoic acid
  • 2-Amino-4-(2-ethylpiperidin-1-yl)butanoic acid
  • 2-Amino-4-(2-methylpyrrolidin-1-yl)butanoic acid

Uniqueness

2-Amino-4-(2-methylpiperidin-1-yl)butanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the piperidine ring.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-amino-4-(2-methylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C10H20N2O2/c1-8-4-2-3-6-12(8)7-5-9(11)10(13)14/h8-9H,2-7,11H2,1H3,(H,13,14)

InChI Key

AMTIHCGBZSVRAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCC(C(=O)O)N

Origin of Product

United States

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